Butyl 4-{[(5-methyl-1-benzofuran-3-yl)acetyl]amino}benzoate
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Overview
Description
BUTYL 4-[2-(5-METHYL-1-BENZOFURAN-3-YL)ACETAMIDO]BENZOATE is a synthetic organic compound that belongs to the class of benzofuran derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BUTYL 4-[2-(5-METHYL-1-BENZOFURAN-3-YL)ACETAMIDO]BENZOATE typically involves the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through a one-pot reaction involving methyl 3-(4-hydroxyphenyl)propionate and 2-chloro-2-methylthio-(2′-methoxy-4′-acetoxy)acetophenone in the presence of zinc chloride (ZnCl₂).
Acetamido Group Introduction: The acetamido group is introduced through an acetylation reaction using acetic anhydride and a suitable base.
Esterification: The final step involves the esterification of the benzoic acid derivative with butanol in the presence of a strong acid catalyst, such as sulfuric acid.
Industrial Production Methods
Industrial production of BUTYL 4-[2-(5-METHYL-1-BENZOFURAN-3-YL)ACETAMIDO]BENZOATE follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
BUTYL 4-[2-(5-METHYL-1-BENZOFURAN-3-YL)ACETAMIDO]BENZOATE undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄)
Substitution: Bromine (Br₂), nitric acid (HNO₃)
Major Products Formed
Oxidation: Benzofuran-2,3-dione derivatives
Reduction: Corresponding amine
Substitution: Halogenated or nitrated benzofuran derivatives
Scientific Research Applications
BUTYL 4-[2-(5-METHYL-1-BENZOFURAN-3-YL)ACETAMIDO]BENZOATE has several scientific research applications:
Mechanism of Action
The mechanism of action of BUTYL 4-[2-(5-METHYL-1-BENZOFURAN-3-YL)ACETAMIDO]BENZOATE involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Benzofuran: The parent compound with a simpler structure and similar biological activities.
Benzothiophene: A sulfur analog of benzofuran with distinct biological properties.
Uniqueness
BUTYL 4-[2-(5-METHYL-1-BENZOFURAN-3-YL)ACETAMIDO]BENZOATE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the acetamido and butyl ester groups enhances its solubility and potential interactions with biological targets .
Properties
Molecular Formula |
C22H23NO4 |
---|---|
Molecular Weight |
365.4 g/mol |
IUPAC Name |
butyl 4-[[2-(5-methyl-1-benzofuran-3-yl)acetyl]amino]benzoate |
InChI |
InChI=1S/C22H23NO4/c1-3-4-11-26-22(25)16-6-8-18(9-7-16)23-21(24)13-17-14-27-20-10-5-15(2)12-19(17)20/h5-10,12,14H,3-4,11,13H2,1-2H3,(H,23,24) |
InChI Key |
RKJLPLGCLHMFPO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)NC(=O)CC2=COC3=C2C=C(C=C3)C |
Origin of Product |
United States |
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